molecular formula C18H19BrO3 B14031357 Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

Ethyl 3-(4'-bromo-[1,1'-biphenyl]-4-yl)-3-hydroxybutanoate

Cat. No.: B14031357
M. Wt: 363.2 g/mol
InChI Key: FXBUWJODPKIBNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a bromine atom attached to one of the phenyl rings, and an ethyl ester group attached to a hydroxybutanoate moiety. It is commonly used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Substitution: Products depend on the nucleophile used.

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate involves its interaction with specific molecular targets. The bromine atom and the hydroxybutanoate moiety play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 3-(4’-bromo-[1,1’-biphenyl]-4-yl)-3-hydroxybutanoate is unique due to the combination of its brominated biphenyl structure and the hydroxybutanoate moiety. This combination imparts specific chemical properties and reactivity that are distinct from other similar compounds.

Properties

Molecular Formula

C18H19BrO3

Molecular Weight

363.2 g/mol

IUPAC Name

ethyl 3-[4-(4-bromophenyl)phenyl]-3-hydroxybutanoate

InChI

InChI=1S/C18H19BrO3/c1-3-22-17(20)12-18(2,21)15-8-4-13(5-9-15)14-6-10-16(19)11-7-14/h4-11,21H,3,12H2,1-2H3

InChI Key

FXBUWJODPKIBNP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C)(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.